molecular formula C14H7Cl3N2OS2 B2651797 2,4-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 325986-66-1

2,4-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2651797
CAS No.: 325986-66-1
M. Wt: 389.69
InChI Key: NBQNWXWYUGQBKE-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with dichloro groups and a thiazole ring, which is further substituted with a chlorothiophene moiety. The presence of these functional groups and heterocyclic rings imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine. This reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired benzamide derivative .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, can be achieved through high-throughput methods involving automated synthesis platforms. These methods often utilize solid-phase synthesis techniques and robotic systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different thiazole and thiophene derivatives .

Scientific Research Applications

2,4-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2OS2/c15-7-1-2-8(9(16)5-7)13(20)19-14-18-10(6-21-14)11-3-4-12(17)22-11/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQNWXWYUGQBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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